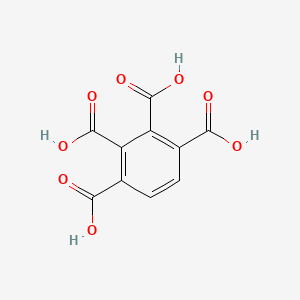

Benzene-1,2,3,4-tetracarboxylic acid

Description

BenchChem offers high-quality Benzene-1,2,3,4-tetracarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene-1,2,3,4-tetracarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,2,3,4-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6O8/c11-7(12)3-1-2-4(8(13)14)6(10(17)18)5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCAIEATUVJFSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197218 | |

| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476-73-3 | |

| Record name | 1,2,3,4-Benzenetetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,2,3,4-tetracarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.829 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis Pathways for Benzene-1,2,3,4-tetracarboxylic Acid (Mellophanic Acid)

Executive Summary & Strategic Analysis

Benzene-1,2,3,4-tetracarboxylic acid (Mellophanic Acid) is a critical yet challenging isomer of the benzenetetracarboxylic acid family. Unlike its symmetric counterpart, pyromellitic acid (1,2,4,5-isomer), mellophanic acid possesses a crowded vicinal substitution pattern. This steric congestion creates unique reactivity profiles desirable for specialized polyimides and plasticizers, but it also complicates synthesis due to rapid anhydride formation and difficult isomer separation.

This guide details two distinct, high-fidelity synthesis pathways selected for their reliability and scientific rigor:

-

The Industrial Standard: Liquid-phase catalytic oxidation of 1,2,3,4-tetramethylbenzene (Prehnitene).

-

The Green Route (2023): A novel bio-sourced synthesis starting from Galactaric acid.[1]

Retrosynthetic Logic

The synthesis of mellophanic acid is governed by the availability of the aromatic core.

-

Petrochemical Approach: Relies on the oxidation of alkyl side chains. The challenge is obtaining pure 1,2,3,4-tetramethylbenzene, as it often co-exists with durene (1,2,4,5) and isodurene (1,2,3,5).

-

De Novo Assembly: Constructs the benzene ring via Diels-Alder cycloaddition, bypassing the isomer separation issue entirely.

Figure 1: Retrosynthetic landscape comparing the oxidative petrochemical route against the de novo bio-sourced assembly.

Pathway A: Catalytic Liquid-Phase Oxidation (Scalable)

This is the preferred method for scale-up. It utilizes the "Amoco-type" catalyst system (Co/Mn/Br), which allows for the oxidation of methyl groups to carboxylic acids using molecular oxygen.

Mechanism & Causality

The reaction proceeds via a free-radical chain mechanism.

-

Initiation: The Co(III) species generates a benzyl radical from the methyl group.

-

Propagation: The bromide ion acts as a chain transfer agent, regenerating the active metal species and preventing the build-up of inhibitory aldehydes.

-

Selectivity: The vicinal nature of the methyl groups in prehnitene causes steric hindrance. High temperatures are required to ensure the oxidation of the final methyl group, which is often resistant due to electron-withdrawing effects from adjacent newly formed carboxyl groups.

Experimental Protocol

Safety Warning: This reaction involves high-pressure oxygen and acetic acid at high temperatures. Use a rated Hastelloy or Titanium autoclave.

Reagents:

-

Substrate: 1,2,3,4-Tetramethylbenzene (Prehnitene)

-

Solvent: Glacial Acetic Acid (AcOH)

-

Catalyst: Cobalt(II) acetate tetrahydrate, Manganese(II) acetate tetrahydrate

-

Promoter: Hydrobromic acid (48% aq) or Sodium Bromide

Workflow:

-

Charge: Load the autoclave with Prehnitene (1.0 eq), AcOH (10-15 vol), Co(OAc)₂ (0.01 eq), Mn(OAc)₂ (0.01 eq), and HBr (0.02 eq).

-

Pressurize: Purge with N₂, then pressurize with Air/O₂ to 2.0–3.0 MPa.

-

Reaction: Heat to 190–210°C . Maintain agitation (1000 rpm) to overcome mass transfer limitations of O₂ into the liquid phase.

-

Duration: Run for 60–90 minutes. Monitor O₂ uptake; reaction is complete when uptake plateaus.

-

Workup: Cool to 80°C. Vent pressure. The product, Mellophanic Acid, has lower solubility in cold acetic acid than the intermediates but may require concentration or addition of water to precipitate fully.

Key Optimization Insight: If the reaction stalls at the tricarboxylic acid stage, add a "post-oxidation" hold at 220°C for 30 minutes. The electron-withdrawing carboxyl groups deactivate the ring, making the final methyl group difficult to oxidize without higher energy input [1].

Pathway B: Bio-Sourced De Novo Synthesis (High Purity)

For pharmaceutical applications requiring isomer-free material, this recent pathway (Truscello et al., 2023) is superior. It constructs the benzene ring from non-aromatic precursors, eliminating the risk of contaminating isomers like pyromellitic acid.

Reaction Scheme

-

Precursor: Galactaric acid (derived from pectin/sugar beet pulp).

-

Intermediate: Conversion to 2-pyrone derivatives.

-

Cyclization: Diels-Alder reaction with diethyl fumarate followed by aromatization.[2]

Figure 2: The bio-sourced workflow converting sugar-derived acids to aromatics.

Detailed Protocol (Adapted from Truscello et al., 2023)

Step 1: Synthesis of Pyrone Intermediate

-

Suspend Galactaric acid in ethanol with catalytic H₂SO₄.

-

Reflux for 24 hours. The acid catalyzes dehydration and esterification to yield ethyl 3-hydroxy-2-oxo-2H-pyran-6-carboxylate.

-

Purification: Extract with dichloromethane (DCM), wash with water, and dry.[3]

Step 2: Diels-Alder Cycloaddition

-

Reactants: Mix the Pyrone intermediate (1.0 eq) with Diethyl fumarate (2.0 eq) and DABCO (2.0 eq) in Acetonitrile.

-

Conditions: Stir at 50°C for 24 hours.

-

Mechanism: The pyrone acts as the diene. Following the [4+2] cycloaddition, the bridgehead eliminates CO₂ (retro-Diels-Alder) to form the aromatic ring.

-

Product: 2,3,4-Tris(ethoxycarbonyl)benzoic acid derivatives.[2][3]

Step 3: Hydrolysis to Mellophanic Acid

-

Disperse the ester intermediate in 2M NaOH.

-

Reflux for 24 hours to saponify all ester groups.

-

Isolation: Evaporate water. Extract the solid residue with THF (Mellophanic acid is soluble; inorganic salts are not). Filter and evaporate THF to obtain the crude tetra-acid [2].

Purification Strategy: The Anhydride Loop

Direct recrystallization of benzene-1,2,3,4-tetracarboxylic acid is difficult due to its high polarity and water solubility. The most robust purification method involves converting it to Mellophanic Dianhydride (MEDA) and then hydrolyzing it back.

The Protocol[1][2][3][4]

-

Dehydration: Suspend crude acid in Acetic Anhydride (Ac₂O). Reflux for 4-6 hours.

-

Why: This converts the vicinal carboxylic acids into the dianhydride. Isomers like isophthalic derivatives (if present) cannot form cyclic anhydrides as easily or have vastly different solubilities.

-

-

Isolation: Cool the mixture. MEDA will precipitate as a brown/tan solid. Filter and wash with dry ethyl acetate.

-

Sublimation (Optional): For drug-grade purity, sublime the anhydride at 200–220°C under vacuum.

-

Hydrolysis: Boil the pure MEDA in distilled water for 2 hours. The anhydride rings open to yield pure Benzene-1,2,3,4-tetracarboxylic acid.

Characterization Data

Use the following data to validate your product.

| Parameter | Value / Description | Notes |

| Appearance | White crystalline solid | Turns slightly tan upon air oxidation if impure. |

| Melting Point | 238–240 °C (Decomposes) | Often melts with dehydration to the anhydride. |

| 1H NMR | δ 7.90 (s, 2H) ppm | Solvent: DMSO-d6.[3] Symmetric singlet indicates purity. |

| 13C NMR | δ 167.7, 166.8, 134.0, 133.2, 129.9 ppm | Distinct carbonyl peaks distinguish it from isomers. |

| Solubility | Soluble in Water, THF, DMSO. | Insoluble in non-polar solvents (Hexane, Toluene). |

Diagnostic Tip: If your 1H NMR shows a singlet at δ 8.2-8.3 ppm, you likely have Pyromellitic acid (1,2,4,5-isomer) contamination. Mellophanic protons are shielded relative to Pyromellitic due to the ortho crowding effects.

References

-

Lyu, Q., Cai, Y., Wang, S., Sun, W., & Zhao, L. (2020).[2] Experiments and Kinetic Modeling on the Co/Mn/Br Catalyzed Oxidation of Prehnitene to Mellophanic Acid in the Liquid Phase.[2] Industrial & Engineering Chemistry Research, 59(43), 19226–19234.

-

Truscello, A., Colletti, S., Gambarotti, C., Ortenzi, M. A., Gazzotti, S., & Galimberti, M. S. (2023).[2] Biosourced Aromatic Derivatives in the Upcycling of Recycled PET: Mellophanic Dianhydride as a Chain Extender. ACS Sustainable Chemistry & Engineering, 11(26), 9721–9728. [2]

-

Zou, B., Stellmach, K. A., Luo, S. M., Gebresilassie, F. L., Zhang, C. K., Bass, A. D., Janzen, D. E., & Cao, D. D. (2022).[4] Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. The Journal of Organic Chemistry, 87(20), 13605–13614. [5]

Sources

Technical Whitepaper: Crystal Structure & Engineering of Benzene-1,2,3,4-tetracarboxylic Acid

[1]

Executive Summary

Benzene-1,2,3,4-tetracarboxylic acid (Mellophanic acid) represents a unique challenge in crystal engineering due to its high density of vicinal functional groups.[1] Unlike its symmetric isomer Pyromellitic acid (1,2,4,5-substitution), Mellophanic acid exhibits significant steric crowding, forcing carboxyl groups out of the aromatic plane.[1] This guide analyzes the structural consequences of this crowding, detailing the supramolecular synthons, hydration patterns, and protocols for utilizing this ligand in Metal-Organic Framework (MOF) synthesis.[1]

Part 1: Crystallographic Profile & Isomer Distinction[1]

The Vicinal Crowding Effect

The defining feature of the 1,2,3,4-isomer is the "vicinal repulsion" between four adjacent carboxylic acid groups.[1] In crystalline form, this steric strain prevents the molecule from achieving a planar conformation, which is thermodynamically preferred for conjugation.[1]

-

Conformation: To minimize repulsion, the carboxyl groups at positions 2 and 3 typically rotate significantly out of the benzene plane (often >60°), while groups at 1 and 4 may remain closer to the plane.[1]

-

Comparison:

Crystal Data Specifications

While unit cell parameters vary by solvation state (anhydrous vs. hydrate), the following representative data characterizes the structural landscape of Mellophanic acid derivatives and its coordination polymers.

| Parameter | Description |

| IUPAC Name | Benzene-1,2,3,4-tetracarboxylic acid |

| Common Name | Mellophanic acid |

| Formula | C₁₀H₆O₈ |

| Crystal System | Typically Monoclinic or Triclinic |

| Space Group | P2₁/c (common for hydrates) or P-1 |

| Key Motif | Intramolecular H-bonds (between adjacent COOH) and Intermolecular dimers |

| Hydration | Highly hygroscopic; stable as dihydrate or sesquihydrate |

Part 2: Supramolecular Architecture

Primary Synthons

The crystal packing is dominated by the competition between intramolecular hydrogen bonding (stabilizing the twisted conformation) and intermolecular bonding (linking molecules into networks).[1]

-

The Carboxylic Dimer (

): The classic two-point hydrogen bond synthon between carboxyl groups of adjacent molecules.[1] In Mellophanic acid, steric hindrance often disrupts this, favoring water-bridged interactions in hydrated forms.[1] -

Water Bridges: In the dihydrate form, water molecules act as donors and acceptors, bridging the "gaps" created by the twisted carboxyl groups.[1] This creates a 3D hydrogen-bonded network that is more robust than the anhydrous packing.[1]

Visualization of Steric Strain

The following diagram illustrates the logical flow from molecular structure to supramolecular assembly, highlighting the impact of steric crowding.

Figure 1: Structural logic flow demonstrating how vicinal steric crowding dictates the non-planar conformation and subsequent hydration dependence of Mellophanic acid crystals.

Part 3: Experimental Protocols

Purification & Crystal Growth

Commercial samples of Mellophanic acid often contain isomers (Prehnitic or Pyromellitic).[1] The most reliable method to obtain high-quality crystals is via the anhydride intermediate , followed by slow hydrolysis.[1]

Protocol: Anhydride-Mediated Recrystallization[1]

Objective: Isolate pure Mellophanic acid crystals from crude isomeric mixtures.

-

Dehydration (Anhydride Formation):

-

Dissolve crude acid in excess Acetic Anhydride .[1]

-

Reflux for 2 hours.[1] Mellophanic acid converts to Mellophanic Dianhydride (forms a 5-membered ring between C1-C2 and C3-C4).[1]

-

Note: This step removes isomers that cannot form intramolecular anhydrides easily or have different solubility profiles.[1]

-

Cool to 0°C. Filter the precipitated dianhydride.[1]

-

-

Hydrolysis & Crystallization:

-

Suspend the purified dianhydride in deionized water (1g per 20mL).[1]

-

Heat to 80°C with stirring until the solid fully dissolves (hydrolysis to acid).

-

Filtration: Hot filter to remove insoluble particulates.[1]

-

Growth: Allow the solution to cool slowly to room temperature in a Dewar flask (to control cooling rate).

-

Harvest: Colorless prisms of the dihydrate typically form over 24-48 hours.[1]

-

Workflow Diagram

Figure 2: Purification workflow utilizing the dianhydride intermediate to ensure phase purity before crystallization.

Part 4: Applications in Crystal Engineering (MOFs)

Mellophanic acid is a versatile ligand for Metal-Organic Frameworks (MOFs) .[1] Its "bent" geometry allows for the formation of helical chains and complex topologies that are inaccessible with linear linkers like terephthalic acid.[1]

Case Study: Zn(II)-Mellophanate Frameworks

Research indicates that reacting Mellophanic acid with Zn(II) salts in the presence of N-donor ligands (like bis-imidazole) yields chiral 3D frameworks.

-

Mechanism: The carboxylate groups at 1,2,3,4 positions coordinate to Zinc clusters in a bridging mode.[1]

-

Topology: The steric twist of the ligand imparts a helicity to the coordination polymer chains, often resulting in spontaneous resolution of chiral MOFs from achiral precursors.[1]

Data Summary: Ligand vs. MOF[1]

| Feature | Free Ligand (Acid) | Ligand in MOF (e.g., Zn-based) |

| Protonation | Fully protonated (COOH) | Deprotonated (COO⁻) |

| Geometry | Twisted, flexible | Rigidified by metal coordination |

| Interaction | H-bonds (O-H...O) | Coordination bonds (Zn-O) |

| Dimensionality | 0D (Discrete) or 1D (Chains) | 2D Layers or 3D Networks |

References

-

Cambridge Structural Database (CSD) . Search for Refcode: BENZENE-1,2,3,4-TETRACARBOXYLIC ACID. CCDC. [Link][1]

-

Mellophanic Dianhydride Synthesis . Biosourced Aromatic Derivatives in the Upcycling of Recycled PET. ACS Sustainable Chemistry & Engineering.[1][2] [Link][1]

-

MOF Assembly . Assembly of 1,2,3,4-Benzenetetracarboxylic Acid and Zinc(II) Metal Centers.[1] ResearchGate. [Link]

-

Isomer Properties . Phthalic Acids and Other Benzenepolycarboxylic Acids.[1][3] Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

Spectroscopic data (NMR, IR, Mass Spec) of Benzene-1,2,3,4-tetracarboxylic acid

A Technical Guide for Molecular Identification

Executive Summary

Benzene-1,2,3,4-tetracarboxylic acid, commonly known as Mellophanic Acid (CAS: 479-47-0), is a critical isomer of the benzenetetracarboxylic acid family.[1][2] Unlike its more symmetrical counterpart, Pyromellitic acid (1,2,4,5-isomer), Mellophanic acid possesses a unique vicinal substitution pattern that dictates its reactivity, particularly its tendency to form cyclic dianhydrides (Mellophanic dianhydride, MEDA) upon thermal treatment.

This guide provides a rigorous spectroscopic profile of Mellophanic acid. It moves beyond static data listing to explain the causality between the molecule's

Part 1: Structural Logic & Symmetry Analysis

To interpret the spectra correctly, one must first understand the molecule's symmetry.

-

Symmetry Elements: The molecule possesses a

axis passing between the C2-C3 and C5-C6 bonds. -

Proton Equivalence: The protons at positions 5 and 6 are chemically and magnetically equivalent.

-

Carbon Equivalence:

-

C1 and C4 are equivalent.

-

C2 and C3 are equivalent.

-

C5 and C6 are equivalent.

-

Carboxyl carbons at positions 1/4 are equivalent, and those at 2/3 are equivalent.

-

Impact on Spectroscopy: This symmetry dictates that the 1H NMR spectrum must show a single aromatic signal , despite the presence of two protons. Any splitting or multiplicity in the aromatic region suggests a loss of symmetry (e.g., partial esterification or anhydride formation).

Part 2: Spectroscopic Profiling (The Core)

1. Nuclear Magnetic Resonance (NMR)

Solvent Selection: Mellophanic acid has poor solubility in non-polar solvents (

Table 1: Consolidated NMR Data (in DMSO-d6)

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 1H | 7.90 | Singlet (s) | 2H | Ar-H (C5, C6) | Diagnostic of high symmetry ( |

| 1H | 12.0 - 14.0 | Broad (br) | 4H | -COOH | Exchangeable protons; shift varies with concentration/water content. |

| 13C | 167.7 | Singlet | - | C =O (Outer) | C1/C4 Carboxyls (tentative assignment based on steric freedom). |

| 13C | 166.8 | Singlet | - | C =O (Inner) | C2/C3 Carboxyls (sterically crowded). |

| 13C | 134.0 | Singlet | - | Ar-C (quat) | C1/C4 ipso carbons. |

| 13C | 133.2 | Singlet | - | Ar-C (quat) | C2/C3 ipso carbons. |

| 13C | 129.9 | Singlet | - | Ar-C -H | C5/C6 methine carbons. |

Technical Note: The singlet at 7.90 ppm is the primary purity indicator. If you observe doublets in this region, your sample likely contains the 1,2,3,5-isomer (Prehnitic acid) or incomplete hydrolysis products.

2. Infrared Spectroscopy (FTIR)

The critical challenge in IR analysis of Mellophanic acid is avoiding thermal dehydration during sample preparation (e.g., grinding in a KBr pellet can generate local heat).

Table 2: Diagnostic IR Bands

| Frequency ( | Intensity | Vibration Mode | Diagnostic Value |

| 2500 - 3300 | Broad, Strong | O-H Stretch | Indicates free carboxylic acid (H-bonded dimer). Absence indicates anhydride. |

| 1680 - 1720 | Very Strong | C=O Stretch | Typical for aromatic carboxylic acids. |

| 1780 & 1850 | Medium/Weak | C=O (Anhydride) | Contamination Warning: If these bands appear, the sample has partially dehydrated to the dianhydride. |

| ~1580 | Medium | C=C Aromatic | Ring skeletal vibrations. |

3. Mass Spectrometry (MS)

Direct ionization of polycarboxylic acids can be difficult due to low volatility and thermal instability.

-

Method A: ESI-MS (Negative Mode)

-

Target Ion:

-

m/z: 253.0

-

Mechanism: Deprotonation of one carboxyl group.

-

Fragmentation: Watch for peaks at m/z 209 (

) and m/z 235 (

-

-

Method B: GC-MS (Derivatization Required)

-

Protocol: Treat sample with diazomethane or

to form the tetramethyl ester. -

Target Ion (Ester):

at m/z 310. -

Advantage: Provides superior chromatographic resolution and library matching.

-

Part 3: Experimental Protocols

Protocol 1: Self-Validating Purity Check (NMR)

Objective: Confirm identity and rule out anhydride formation.

-

Preparation: Dissolve ~10 mg of Mellophanic acid in 0.6 mL of anhydrous DMSO-d6 .

-

Why Anhydrous? Water peaks can obscure the broad carboxylic acid protons.

-

-

Acquisition: Run a standard proton sequence (16 scans).

-

Validation Check:

-

Pass: A sharp singlet at ~7.90 ppm.

-

Fail (Isomer Impurity): Doublets appearing around 7.6–8.2 ppm.

-

Fail (Anhydride): Complex splitting patterns (loss of symmetry) or shifts in the aromatic region.

-

Protocol 2: GC-MS Derivatization (Methylation)

Objective: Definitive molecular weight confirmation.[3]

-

Reaction: Dissolve 5 mg sample in 1 mL Methanol. Add 2 drops of conc.

. -

Incubation: Heat at 60°C for 30 minutes in a sealed vial.

-

Extraction: Add 1 mL water and 1 mL Dichloromethane (DCM). Vortex and separate the bottom DCM layer.

-

Analysis: Inject 1 µL of the DCM layer into GC-MS.

-

Data Check: Look for the Tetramethyl benzene-1,2,3,4-tetracarboxylate peak (

).

Part 4: Analytical Workflow Visualization

Figure 1: Decision-matrix for the spectroscopic validation of Mellophanic Acid. Note the parallel confirmation paths via Direct MS and Derivatization.

References

-

Truscello, A., et al. (2023).[1][4] "Biosourced Aromatic Derivatives in the Upcycling of Recycled PET: Mellophanic Dianhydride as a Chain Extender." ACS Sustainable Chemistry & Engineering, 11(26), 9721–9728. (Source for specific NMR shifts in DMSO-d6). [1]

-

National Institute of Standards and Technology (NIST). "Mass Spectrometry Data Center."[3] NIST Chemistry WebBook, SRD 69. (General reference for fragmentation patterns of aromatic polycarboxylic acids).

-

SDBS. "Spectral Database for Organic Compounds." AIST Japan. (Reference for general IR trends of benzenetetracarboxylic isomers).

Sources

A Technical Guide to the Acidity and pKa Values of Benzene-1,2,3,4-tetracarboxylic Acid

Introduction: The Significance of Polyprotic Acidity in Complex Molecules

Benzene-1,2,3,4-tetracarboxylic acid, also known as mellophanic acid, is a polyprotic aromatic carboxylic acid with the molecular formula C₁₀H₆O₈[1]. Its structure, featuring four carboxylic acid groups contiguously substituted on a benzene ring, imparts distinct chemical properties that are of significant interest in various scientific disciplines, including materials science and drug development. The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a critical parameter that governs its behavior in chemical and biological systems. For researchers, scientists, and drug development professionals, a comprehensive understanding of the pKa values of molecules like mellophanic acid is paramount for predicting their solubility, lipophilicity, and interaction with biological targets. This guide provides an in-depth technical overview of the acidity and pKa values of Benzene-1,2,3,4-tetracarboxylic acid, the factors influencing its ionization, and a robust experimental protocol for their determination.

Understanding the Stepwise Dissociation of Benzene-1,2,3,4-tetracarboxylic Acid

As a tetracarboxylic acid, mellophanic acid undergoes a stepwise dissociation, releasing its four protons in sequential equilibria. Each dissociation step is characterized by a unique pKa value, reflecting the progressive increase in negative charge on the molecule, which makes subsequent proton removal more challenging.

The stepwise dissociation can be represented as follows:

H₄A ⇌ H⁺ + H₃A⁻ (pKa₁) H₃A⁻ ⇌ H⁺ + H₂A²⁻ (pKa₂) H₂A²⁻ ⇌ H⁺ + HA³⁻ (pKa₃) HA³⁻ ⇌ H⁺ + A⁴⁻ (pKa₄)

Several key factors influence the specific pKa values for each dissociation step:

-

Electrostatic Effects: As each proton dissociates, the resulting carboxylate anion introduces a negative charge. This charge electrostatically repels the departing proton in the subsequent dissociation step, leading to a higher pKa value. The proximity of the multiple carboxylic acid groups on the benzene ring amplifies this effect.

-

Inductive and Resonance Effects: The benzene ring itself influences the acidity of the carboxylic acid groups. The carboxyl groups are electron-withdrawing, which tends to stabilize the conjugate base and increase acidity (lower pKa) compared to aliphatic carboxylic acids[2].

-

Intramolecular Hydrogen Bonding: In the partially deprotonated forms of mellophanic acid, intramolecular hydrogen bonds can form between adjacent carboxyl and carboxylate groups. This can stabilize the conjugate base and influence the pKa values.

-

Steric Hindrance: The close proximity of the four carboxylic acid groups can lead to steric hindrance, potentially affecting their solvation and, consequently, their acidity.

Quantitative Acidity: pKa Values of Benzene-1,2,3,4-tetracarboxylic Acid

The experimental determination of the pKa values of polyprotic acids can be influenced by factors such as the ionic strength of the solution during titration experiments[3]. The following table summarizes the reported pKa values for Benzene-1,2,3,4-tetracarboxylic acid at 25°C.

| pKa Value | Reported Value |

| pKa₁ | 2.05[1][4] |

| pKa₂ | 3.25[1][4] |

| pKa₃ | 4.73[1][4] |

| pKa₄ | 6.21[1][4] |

Table 1: Experimentally determined pKa values for Benzene-1,2,3,4-tetracarboxylic acid at 25°C.

The trend of increasing pKa values with each successive deprotonation is clearly evident, consistent with the theoretical considerations of electrostatic repulsion.

Visualizing the Dissociation Pathway

The stepwise deprotonation of Benzene-1,2,3,4-tetracarboxylic acid can be visualized as a sequential process, with each step corresponding to a specific pKa value.

Caption: Stepwise dissociation of Benzene-1,2,3,4-tetracarboxylic acid.

Experimental Determination of pKa Values: A Protocol for Potentiometric Titration

Potentiometric titration is a robust and widely used method for the determination of pKa values of polyprotic acids[5][6]. The following protocol outlines a self-validating system for the accurate measurement of the pKa values of Benzene-1,2,3,4-tetracarboxylic acid.

Principle

A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored continuously as the base is added. The pKa values can be determined from the resulting titration curve, specifically at the half-equivalence points where the pH is equal to the pKa[7][8].

Materials and Reagents

-

Benzene-1,2,3,4-tetracarboxylic acid (high purity)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Potassium chloride (KCl) for maintaining constant ionic strength

-

Deionized, CO₂-free water

-

Calibrated pH meter with a combination glass electrode

-

Automatic burette or precision manual burette

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of the Acid Solution:

-

Accurately weigh a known amount of Benzene-1,2,3,4-tetracarboxylic acid.

-

Dissolve the acid in a known volume of CO₂-free deionized water in a volumetric flask.

-

Add a calculated amount of KCl to maintain a constant ionic strength throughout the titration.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pH range of the titration.

-

-

Titration Setup:

-

Pipette a precise volume of the prepared acid solution into a beaker.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

-

Immerse the calibrated pH electrode and the tip of the burette filled with the standardized NaOH solution into the beaker.

-

-

Titration Procedure:

-

Record the initial pH of the acid solution.

-

Add the NaOH titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue the titration well past the final equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence points from the inflection points of the titration curve. For a tetracarboxylic acid, four equivalence points are expected.

-

The pKa values are determined from the pH at the half-equivalence points. For example, pKa₁ is the pH at half the volume of NaOH required to reach the first equivalence point.

-

Experimental Workflow Diagram

Caption: Workflow for pKa determination by potentiometric titration.

Applications in Drug Development and Materials Science

A thorough understanding of the acidity and pKa values of Benzene-1,2,3,4-tetracarboxylic acid is crucial for its application in several fields:

-

Drug Development: The ionization state of a drug molecule, governed by its pKa, significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties[9][10]. For acidic drugs, the pKa determines the extent of ionization at physiological pH, which in turn affects their ability to cross biological membranes and interact with their target receptors.

-

Materials Science: Benzene-1,2,3,4-tetracarboxylic acid and its derivatives can serve as building blocks for metal-organic frameworks (MOFs) and other polymers[11][12]. The acidity of the carboxylic acid groups plays a key role in the coordination chemistry with metal ions and the resulting structure and properties of the material. For instance, its dianhydride form, mellophanic dianhydride, has been explored as a bio-based chain extender for recycled PET[13][14].

Conclusion

The acidity of Benzene-1,2,3,4-tetracarboxylic acid, as characterized by its four distinct pKa values, is a fundamental property that dictates its chemical and biological behavior. A comprehensive grasp of these values and the factors that influence them is essential for scientists and researchers working with this and similar polyprotic molecules. The provided experimental protocol for potentiometric titration offers a reliable method for the accurate determination of these crucial parameters, enabling the informed design and application of this versatile chemical compound in drug development and materials science.

References

-

Novic, M., & Stanovnik, B. (2013). Relationships Between Aqueous Acidities of Benzene Polycarboxylic Acids and Computed Surface-electrostatic Potentials and Charge. Acta Chimica Slovenica, 60(3), 545-553. [Link]

-

Scribd. Polyprotic Acid Titration Analysis. [Link]

-

Chemistry LibreTexts. 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. (2021, December 15). [Link]

-

University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

-

Zou, B., et al. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. The Journal of Organic Chemistry, 87(21), 14663-14669. [Link]

-

Chemistry LibreTexts. Titration of a Weak Polyprotic Acid. (2024, February 29). [Link]

-

Piscitelli, F., et al. (2023). Biosourced Aromatic Derivatives in the Upcycling of Recycled PET: Mellophanic Dianhydride as a Chain Extender. ACS Sustainable Chemistry & Engineering, 11(26), 9674-9684. [Link]

-

Master Organic Chemistry. Five Key Factors That Influence Acidity. (2010, September 22). [Link]

-

ResearchGate. (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. [Link]

-

IRIS . Biosourced Aromatic Derivatives in the Upcycling of Recycled PET: Mellophanic Dianhydride as a Chain Extender. (2023, June 20). [Link]

-

ResearchGate. (PDF) Relationships Between Aqueous Acidities of Benzene Polycarboxylic Acids and Computed Surface-electrostatic Potentials and Charges. [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

-

Zou, B., et al. (2022). Improved syntheses of halogenated benzene-1,2,3,4-tetracarboxylic diimides. The Journal of Organic Chemistry, 87(21), 14663-14669. [Link]

-

Khan Academy. Titrations of polyprotic acids | Acids and bases | AP Chemistry. (2021, November 29). [Link]

-

Chemistry Steps. pKa and Acid Strength - What Factors Affect the Acidity. [Link]

-

Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. (2024, March 17). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67238643, C20H12O16. [Link]

-

Ruiz-Caro, J., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(10), 835-839. [Link]

-

National Center for Biotechnology Information. Coformer selection in pharmaceutical cocrystal development: a case study of a meloxicam aspirin cocrystal that exhibits enhanced solubility and pharmacokinetics. [Link]

-

Journal of Chemical Education. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

-

PHYWE Systeme GmbH & Co. KG. Titration of a polyprotic acid with a strong base with Cobra4. [Link]

-

MDPI. Applications of Metal-Organic Frameworks as Drug Delivery Systems. [Link]

-

Mettler-Toledo International Inc. Streamline pKa Value Determination Using Automated UV/Vis-Titration. [Link]

-

HCPG. Acidity of Carboxylic Acids. [Link]

-

University of California, Davis. pKa of a dye: UV-VIS Spectroscopy. [Link]

-

National Center for Biotechnology Information. The development of polyanhydrides for drug delivery applications. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

Quora. Why is benzene carboxylic acid more acidic than ethanoic acid?. (2017, October 22). [Link]

-

Chemmunity. Ranking Acidity, Using pKa, and Drawing Arrows in Acid-Base Reactions. (2023, September 19). [Link]

-

University of California, Los Angeles. Table of Acids with Ka and pKa Values. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. benzene-1,2,3,4-tetracarboxylic acid | 476-73-3 [chemicalbook.com]

- 5. scribd.com [scribd.com]

- 6. spegroup.ru [spegroup.ru]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mt.com [mt.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. re.public.polimi.it [re.public.polimi.it]

An In-Depth Technical Guide to Precursors for the Synthesis of Benzene-1,2,3,4-tetracarboxylic Acid

Abstract

Benzene-1,2,3,4-tetracarboxylic acid, also known as mellophanic acid, is a significant chemical intermediate, primarily utilized in the synthesis of high-performance polymers and specialty chemicals. This guide provides a comprehensive overview of the principal precursors and synthetic methodologies for its production. We will delve into the established and emerging routes, with a primary focus on the catalytic oxidation of polymethylbenzenes. This document is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development, offering a detailed examination of reaction mechanisms, experimental protocols, and comparative analysis of different precursor-based approaches.

Introduction: The Significance of Benzene-1,2,3,4-tetracarboxylic Acid

Benzene-1,2,3,4-tetracarboxylic acid and its dianhydride, mellophanic dianhydride (MEDA), are crucial building blocks in materials science.[1][2] Their rigid structure and multiple reactive sites make them ideal for the synthesis of advanced polymers, such as polyimides, which exhibit exceptional thermal stability and mechanical strength.[3] These properties are highly sought after in the aerospace, electronics, and automotive industries. Furthermore, derivatives of mellophanic acid are being explored for applications in organic electronics and as cross-linking agents for resins.[1][3][4]

The selection of a suitable precursor is a critical decision in the synthesis of benzene-1,2,3,4-tetracarboxylic acid, directly impacting the economic viability, environmental footprint, and overall efficiency of the manufacturing process. This guide will explore the key precursors and their associated synthetic pathways.

Primary Precursor: 1,2,3,4-Tetramethylbenzene (Prehnitene)

While the 1,2,4,5-isomer (durene) is more commonly used for the synthesis of the corresponding pyromellitic acid, 1,2,3,4-tetramethylbenzene (prehnitene) is the direct precursor for mellophanic acid. The primary synthetic route involves the liquid-phase catalytic oxidation of the four methyl groups on the benzene ring.

The Catalytic Oxidation Pathway

The liquid-phase oxidation of prehnitene is typically carried out using a multi-component catalyst system in an acetic acid solvent under elevated temperature and pressure. The most common and effective catalyst system is a combination of cobalt and manganese salts, promoted by a bromine source.[5][6] This is analogous to the well-established Mid-Century/Amoco process for terephthalic acid production from p-xylene.[6][7][8]

Mechanism of Co-Mn-Br Catalysis:

The synergy between cobalt and manganese is crucial for the high efficiency of this reaction. The generally accepted mechanism proceeds via a free-radical chain reaction:

-

Initiation: The cobalt (II) acetate is oxidized by the molecular oxygen to cobalt (III) acetate. The Co(III) then abstracts a hydrogen atom from a methyl group of prehnitene, generating a benzyl radical. The presence of a bromine source, such as HBr or NaBr, facilitates this initiation step. The bromide is oxidized to a bromine radical, which is a more effective hydrogen abstractor than Co(III).

-

Propagation: The benzyl radical rapidly reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another prehnitene molecule, propagating the chain reaction. The manganese component of the catalyst plays a key role in the decomposition of hydroperoxide intermediates, further accelerating the reaction rate.

-

Termination: The chain reaction is terminated by the combination of radicals.

The stepwise oxidation of the four methyl groups proceeds through various intermediates, including alcohols, aldehydes, and partially carboxylated species, ultimately yielding benzene-1,2,3,4-tetracarboxylic acid.

Caption: Catalytic oxidation of prehnitene to mellophanic acid.

Experimental Protocol: Liquid-Phase Oxidation of Prehnitene

This protocol is a representative example and should be adapted and optimized based on laboratory-specific equipment and safety protocols.

Materials:

-

1,2,3,4-Tetramethylbenzene (Prehnitene)

-

Cobalt (II) acetate tetrahydrate

-

Manganese (II) acetate tetrahydrate

-

Sodium bromide

-

Glacial acetic acid

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

Procedure:

-

Charge the autoclave with 1,2,3,4-tetramethylbenzene, cobalt (II) acetate, manganese (II) acetate, sodium bromide, and glacial acetic acid.

-

Seal the reactor and purge with nitrogen gas to remove any residual air.

-

Pressurize the reactor with compressed air or a mixture of oxygen and an inert gas.

-

Begin stirring and heat the reactor to the desired temperature (e.g., 180-200°C).

-

Maintain the reaction at the set temperature and pressure for the desired duration (e-g., 2-4 hours). Monitor the oxygen uptake to follow the reaction progress.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

The crude product, which will precipitate out of the acetic acid upon cooling, is collected by filtration.

-

The collected solid is washed with fresh acetic acid and then with water to remove any remaining catalyst salts and solvent.

-

The product is then dried under vacuum.

Self-Validation: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) analysis of aliquots taken during the synthesis. The final product's identity and purity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point determination.

Data Presentation: Catalyst Composition and Yields

| Catalyst System | Precursor | Temperature (°C) | Pressure (bar) | Typical Yield (%) |

| Co/Mn/Br | p-Xylene | 175-225 | 15-30 | >95 |

| Co/Mn/Br | Durene | 160-220 | 15-30 | 90-95 |

| Co/Mn/Br | Prehnitene | 180-220 | 20-30 | 85-90 |

Note: Yields are highly dependent on the specific reaction conditions and catalyst concentrations.

Alternative Precursors and Synthetic Routes

While the catalytic oxidation of prehnitene is the most direct route, other precursors can be considered, especially depending on raw material availability and cost.

Naphthalene and its Derivatives

Naphthalene, a readily available coal tar derivative, can be a precursor for tetracarboxylic acids. The synthesis of 1,4,5,8-naphthalenetetracarboxylic acid from naphthalene is a known process.[9][10] However, the synthesis of the 1,2,3,4-isomer from naphthalene is more challenging due to the regioselectivity of the carboxylation or oxidation reactions.

One potential, though multi-step, pathway could involve the selective hydrogenation of one of the naphthalene rings to form tetralin, followed by oxidative cleavage of the saturated ring. However, controlling the selectivity of this cleavage to yield the desired benzene-1,2,3,4-tetracarboxylic acid is a significant synthetic hurdle.

Bio-based Precursors

Emerging research focuses on sustainable routes to aromatic compounds from biomass.[11] For instance, a sustainable synthesis of mellophanic dianhydride (MEDA) from biosourced 1,2,3,4-benzene tetracarboxylic derivatives has been reported.[2] These routes often involve Diels-Alder reactions of bio-derived furans with dienophiles, followed by aromatization. While still in the early stages of development, these methods offer a promising green alternative to petroleum-based precursors.[2][12]

Caption: A conceptual pathway for bio-based synthesis.

Purification and Characterization

Purification

The crude benzene-1,2,3,4-tetracarboxylic acid obtained from the oxidation reaction is typically purified by recrystallization.[3] Common solvents for recrystallization include water or dimethylformamide.[3][13] The process involves dissolving the crude product in the hot solvent, followed by filtration to remove insoluble impurities. Upon cooling, the purified product crystallizes out and is collected by filtration.[3][13]

Detailed Recrystallization Protocol:

-

Transfer the crude, dried benzene-1,2,3,4-tetracarboxylic acid to a suitable flask.

-

Add the recrystallization solvent (e.g., deionized water) and heat the mixture to boiling with stirring until the solid is completely dissolved.

-

If the solution is colored, a small amount of activated carbon can be added, and the solution is boiled for a few more minutes.

-

Hot-filter the solution to remove the activated carbon and any other insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven.

Characterization

The identity and purity of the final product are confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point range indicates a high degree of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of characteristic peaks for the carboxylic acid functional groups (O-H and C=O stretching) confirms the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample.

Conclusion

The synthesis of benzene-1,2,3,4-tetracarboxylic acid is a well-established process, with the catalytic oxidation of 1,2,3,4-tetramethylbenzene being the most direct and industrially relevant route. The Co-Mn-Br catalyst system provides an efficient means for this transformation. While alternative precursors, including those derived from naphthalene and biomass, are being explored, they currently face challenges in terms of selectivity and economic viability. The choice of precursor will ultimately depend on factors such as cost, availability, and the desired environmental impact of the process. Further research into sustainable synthetic pathways is crucial for the future of high-performance polymer production.

References

-

Organic Syntheses Procedure: pyromellitic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

- Google Patents. (n.d.). EP1526124A1 - Process for producing pyromellitic acid.

-

Zou, B., et al. (2022). Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides. The Journal of Organic Chemistry, 87(20), 13605–13614. Retrieved from [Link]

-

LookChem. (n.d.). Cas 89-05-4,1,2,4,5-Benzenetetracarboxylic acid. Retrieved from [Link]

-

Partenheimer, W. (2005). Optimization of Co/Mn/Br-Catalyzed Oxidation of 5-Hydroxymethylfurfural to Enhance 2,5-Furandicarboxylic Acid Yield and Minimize Substrate Burning. Industrial & Engineering Chemistry Research, 44(15), 5549-5555. Retrieved from [Link]

-

Wang, Y., et al. (2017). Synergistic Effect of Cobalt and Manganese on the Liquid-Phase Catalytic Oxidation of p-Xylene to Terephthalic Acid. Industrial & Engineering Chemistry Research, 56(45), 12721-12729. Retrieved from [Link]

- Google Patents. (n.d.). WO2004039498A2 - Recovery process.

-

Sádaba, I., et al. (2015). Sustainable production of pyromellitic acid with pinacol and diethyl maleate. Green Chemistry, 17(5), 2846-2853. Retrieved from [Link]

- Google Patents. (n.d.). CN113845418B - Synthesis method of 1,4,5, 8-naphthalene tetracarboxylic acid by using naphthalene and carbon dioxide as raw materials.

- Google Patents. (n.d.). US2009596A - Process of preparing naphthalene-1,4,5,8-tetracarboxylic acids and new derivatives of such acids.

-

Quora. (2018). How can naphthalene be prepared from benzene?. Retrieved from [Link]

-

Cavarzan, A., et al. (2023). Biosourced Aromatic Derivatives in the Upcycling of Recycled PET: Mellophanic Dianhydride as a Chain Extender. ACS Sustainable Chemistry & Engineering, 11(26), 9647–9656. Retrieved from [Link]

-

Zakaria, Z. Y., et al. (2016). A review on the catalytic oxidation of p-xylene to terephthalic acid. Catalysis Reviews, 58(4), 417-452. Retrieved from [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Page loading... [wap.guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. EP1526124A1 - Process for producing pyromellitic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN113845418B - Synthesis method of 1,4,5, 8-naphthalene tetracarboxylic acid by using naphthalene and carbon dioxide as raw materials - Google Patents [patents.google.com]

- 10. US2009596A - Process of preparing naphthalene-1,4,5,8-tetracarboxylic acids and new derivatives of such acids - Google Patents [patents.google.com]

- 11. Sustainable production of pyromellitic acid with pinacol and diethyl maleate - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Pyromellitic acid | 89-05-4 [chemicalbook.com]

Technical Guide: Safety and Handling of Benzene-1,2,3,4-tetracarboxylic Acid (Mellophanic Acid)

[1]

Executive Summary & Chemical Identity[1][2][3]

Benzene-1,2,3,4-tetracarboxylic acid, trivially known as Mellophanic acid , is a critical organic linker used in the synthesis of Metal-Organic Frameworks (MOFs) and advanced cross-linking applications.[1] Unlike its more common isomer, Pyromellitic acid (1,2,4,5-isomer), Mellophanic acid possesses a "crowded" vicinal carboxylic acid arrangement.[1] This structural feature creates unique chelation modes but also necessitates specific handling precautions due to its acidity and potential for rapid decarboxylation under thermal stress.[1]

This guide provides a self-validating safety protocol for researchers handling CAS 476-73-3 , distinguishing it from its isomers to prevent critical experimental and safety errors.

Chemical Profile

| Property | Data | Relevance to Safety/Handling |

| IUPAC Name | Benzene-1,2,3,4-tetracarboxylic acid | -- |

| Common Name | Mellophanic Acid | Critical: Do not confuse with Prehnitic acid (1,2,3,5) or Pyromellitic acid (1,2,4,5).[1][2][3][4][5] |

| CAS Number | 476-73-3 | Verification key for ordering and SDS retrieval. |

| Molecular Weight | 254.15 g/mol | Stoichiometric calculations for MOF synthesis.[1] |

| Physical State | White to yellowish crystalline powder | Potential for dust generation; inhalation hazard.[1] |

| Melting Point | 239–240 °C (Decomposes) | Warning: Thermal decomposition may release CO/CO₂.[1] |

| Acidity (pKa) | pK₁: 2.05 | pK₂: 3.25 | pK₃: 4.73 | pK₄: 6.21 | Strong acid behavior in solution; requires base for full solubility.[1] |

| Solubility | Soluble in Ethanol, NaOH (aq); Low in water | Use polar solvents or pH adjustment for cleaning.[1] |

Hazard Identification & Toxicology[1][4][6]

GHS Classification

Under the Globally Harmonized System (GHS), Mellophanic acid is classified as an Irritant .[1]

Toxicological Insight (The "Read-Across" Approach)

Specific toxicological data (LD50) for the 1,2,3,4-isomer is scarce. Expert Insight: In the absence of direct data, safety protocols should conservatively apply the toxicity profile of its isomer, Pyromellitic acid (CAS 89-05-4).[1]

Engineering Controls & PPE

Effective safety relies on a hierarchy of controls. Relying solely on PPE is a failure of protocol design.[1]

Hierarchy of Controls & Workflow

The following diagram illustrates the decision logic for safe handling, prioritizing engineering controls over PPE.

Figure 1: Decision matrix for engineering controls and PPE selection based on physical state and solvent system.

Specific PPE Recommendations[1][7]

-

Hand Protection:

-

Respiratory:

Handling & Experimental Protocol

Weighing and Transfer

The Challenge: Mellophanic acid powder is often electrostatic.[1] The Solution: Use an ionizing bar or anti-static gun during weighing to prevent powder scattering, which risks inhalation and contamination.[1]

-

Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (hydrolysis risk).

-

Neutralize Static: Pass the anti-static gun over the weighing boat.

-

Transfer: Use a plastic spatula (avoid metal if trace metal contamination affects MOF purity).[1]

-

Clean: Wipe the balance area with a moist tissue (water/ethanol) immediately.[1] Do not dry wipe (generates dust).[1]

Solubilization Strategy

Mellophanic acid is sparingly soluble in water due to strong intermolecular hydrogen bonding.[1]

-

Protocol: Suspend the powder in water, then add base (NaOH, KOH, or organic bases like TEA) dropwise.

-

Target: The solution will clarify as ionization occurs (deprotonation of carboxylic groups).[1]

-

Caution: This is an exothermic neutralization.[1] For large scale (>10g), cool the vessel in an ice bath.[1]

Storage[1][2]

Emergency Response & Waste Disposal

Emergency Logic Flow

In the event of exposure, immediate action mitigates long-term damage.[1][5]

Figure 2: Immediate response protocols for different exposure routes.[1]

Spill Cleanup[1]

-

Isolate: Evacuate the immediate area if the spill generates a dust cloud.[1]

-

PPE: Don goggles, nitrile gloves, and a dust mask.[1]

-

Neutralize: Cover the spill with Sodium Bicarbonate (NaHCO₃) or a spill pillow.[1]

-

Collect: Sweep up carefully (avoid raising dust) or use a HEPA vacuum.[1]

-

Clean: Wipe the surface with 70% Ethanol followed by water.[1]

Waste Disposal[1][2]

-

Classification: Hazardous Chemical Waste (Acidic organic solid).[1]

-

Protocol:

-

Dissolve in a combustible solvent (e.g., ethanol) or water (neutralized to pH 6-8).[1]

-

Dispose of via a licensed chemical incinerator.[1]

-

MOF Residues: If the acid was used with heavy metals (Co, Ba, Zn), the waste must be segregated as "Heavy Metal Contaminated" waste, not standard organic waste.[1]

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67238643, Benzene-1,2,3,4-tetracarboxylic acid. Retrieved from [Link]

-

Rahimi, T. (2021). Applying Benzene Tetracarboxylic Acid as a Linker in the Synthesis of a Porous Ba(II)-Based MOF. MDPI Sciforum. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyromellitic Acid | C10H6O8 | CID 6961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,4,5-Benzene-tetracarboxylic acid [webbook.nist.gov]

- 4. 1,2,4,5-benzene tetracarboxylic acid, 89-05-4 [thegoodscentscompany.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Note & Protocol: Synthesis of Metal-Organic Frameworks Using Benzene-1,2,3,4-tetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Advantage of Benzene-1,2,3,4-tetracarboxylic Acid in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1] Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities make them prime candidates for a host of applications, including gas storage, catalysis, and, notably, advanced drug delivery systems.[1][2] The choice of the organic linker is paramount as it dictates the topology, porosity, and ultimate properties of the resulting framework.

This guide focuses on the use of Benzene-1,2,3,4-tetracarboxylic acid (also known as pyromellitic acid or H₄PMA) as a multidentate organic linker. Its rigid planar structure and four carboxylate groups offer the potential for high connectivity and the formation of robust, highly porous frameworks. The specific arrangement of the carboxylate groups allows for the construction of unique topologies not readily accessible with more symmetrical linkers like terephthalic acid (BDC) or trimesic acid (BTC). For drug development professionals, MOFs built from this linker are of particular interest due to the potential for high drug loading capacities and the inherent chemical stability often required for biomedical applications.[3][4] Zirconium-based MOFs, in particular, are renowned for their exceptional thermal and chemical stability, a direct result of the strong Zr-O bond between the high-valent Zr(IV) metal center and the carboxylate linker.[5][6]

This document provides a detailed protocol for the synthesis of a zirconium-based MOF using Benzene-1,2,3,4-tetracarboxylic acid, an explanation of the underlying chemical principles, and a guide to the essential characterization techniques required to validate a successful synthesis.

Section 1: Design Principles and Mechanistic Insights

The formation of a MOF is a self-assembly process governed by coordination chemistry. The geometry of the metal cluster (the secondary building unit, or SBU) and the connectivity of the organic linker determine the final extended structure. Benzene-1,2,3,4-tetracarboxylic acid's four closely spaced carboxylate groups can coordinate to multiple metal centers, creating a highly cross-linked and stable network.

The Role of Modulators in Zirconium MOF Synthesis: The synthesis of highly crystalline Zr-MOFs often requires the use of a modulator, typically a monocarboxylic acid like acetic acid or formic acid.[7] The modulator competes with the multidentate linker for coordination to the metal centers. This competition slows down the nucleation and growth of the MOF crystals, preventing the rapid formation of an amorphous precipitate and promoting the growth of larger, more ordered, and defect-free crystals. The concentration of the modulator is a critical parameter that must be optimized to achieve the desired crystallinity and phase purity.

Section 2: Solvothermal Synthesis of a Zr-PMA MOF

This section provides a step-by-step protocol for the solvothermal synthesis of a zirconium-based MOF using Benzene-1,2,3,4-tetracarboxylic acid. Solvothermal synthesis is a common method where the reaction is carried out in a sealed vessel at elevated temperatures, allowing for the formation of crystalline products that may not form at room temperature.[5][8]

2.1 Materials and Equipment

| Reagents | Supplier/Grade | Safety Note |

| Zirconium(IV) chloride (ZrCl₄) | Anhydrous, ≥99.5% | Corrosive, moisture-sensitive. Handle in a glovebox or fume hood. |

| Benzene-1,2,3,4-tetracarboxylic acid | ≥98% | Irritant. Avoid inhalation of dust. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Toxic, skin irritant. Use in a well-ventilated fume hood. |

| Acetic Acid | Glacial, ≥99.7% | Corrosive. Handle with care. |

| Ethanol | Anhydrous, ≥99.5% | Flammable. |

| Equipment | Specification |

| Analytical Balance | 0.1 mg readability |

| Glass Scintillation Vials | 20 mL, with Teflon-lined caps |

| Convection Oven | Capable of maintaining 120 °C ± 2 °C |

| Centrifuge | Capable of >8000 rpm |

| Fume Hood | |

| Glovebox (optional, recommended for ZrCl₄) |

2.2 Step-by-Step Synthesis Protocol

-

Reagent Preparation: In a 20 mL glass scintillation vial, combine:

-

Zirconium(IV) chloride (ZrCl₄): 60 mg (0.257 mmol)

-

Benzene-1,2,3,4-tetracarboxylic acid: 65 mg (0.256 mmol)

-

Rationale: A near 1:1 molar ratio of metal to linker is a common starting point for this type of Zr-MOF synthesis.

-

-

Solvent and Modulator Addition: To the vial containing the solids, add:

-

N,N-Dimethylformamide (DMF): 10 mL

-

Glacial Acetic Acid: 1.5 mL (~40 equivalents relative to Zr)

-

Rationale: DMF is a high-boiling point polar aprotic solvent that effectively dissolves the precursors. Acetic acid acts as a modulator to control the crystal growth, leading to a more crystalline product.[7]

-

-

Dissolution and Sealing: Tightly cap the vial with a Teflon-lined cap. Sonicate the mixture for approximately 10-15 minutes, or until all solids are fully dissolved, resulting in a clear solution.

-

Rationale: Ensuring complete dissolution of the precursors is critical for homogeneous nucleation and the formation of a uniform product.

-

-

Solvothermal Reaction: Place the sealed vial in a preheated convection oven at 120 °C for 72 hours .[6]

-

Rationale: The elevated temperature provides the necessary energy for the formation of the thermodynamically stable crystalline MOF structure. The extended reaction time allows for slow crystal growth.

-

-

Cooling and Product Isolation: After 72 hours, turn off the oven and allow the vial to cool slowly to room temperature. A white microcrystalline powder should be visible at the bottom of the vial.

-

Rationale: Slow cooling can sometimes improve crystal quality by preventing rapid precipitation.

-

-

Purification via Solvent Exchange:

-

Decant the supernatant liquid.

-

Add ~15 mL of fresh DMF to the vial, cap it, and gently agitate to wash the powder.

-

Centrifuge the vial at ~8000 rpm for 10 minutes to pellet the solid product. Decant the supernatant.

-

Repeat this DMF wash step two more times.

-

Rationale: The initial washes remove unreacted precursors and modulator trapped within the pores and on the surface of the MOF crystals.[9]

-

-

Solvent Exchange to Ethanol:

-

After the final DMF wash, add ~15 mL of anhydrous ethanol to the powder.

-

Resuspend the solid and let it soak for 24 hours.

-

Centrifuge and replace the ethanol with a fresh portion. Repeat this process for a total of 3 days.

-

Rationale: DMF is a high-boiling point solvent that can be difficult to remove from the MOF pores.[9] Exchanging it with a more volatile solvent like ethanol is a crucial step before activation.[10]

-

-

Activation:

-

After the final ethanol wash, decant the ethanol.

-

Place the open vial (or a vial with a loosely fitting cap) in a vacuum oven at 120 °C overnight.

-

Rationale: Activation is the process of removing the solvent molecules from the pores of the MOF, making the internal surface area accessible for applications like drug loading or gas sorption.[9] For thermally robust MOFs like Zr-based systems, heating under vacuum is an effective method.

-

Section 3: Essential Characterization for Synthesis Validation

To confirm the successful synthesis of the desired MOF, a series of characterization techniques are required. This validation is essential for reproducibility and for understanding the material's properties.

| Technique | Purpose | Expected Result for a Crystalline Zr-PMA MOF |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample. | A diffraction pattern with sharp peaks at specific 2θ angles, indicating long-range crystalline order. The pattern should be compared to a simulated pattern from single-crystal data if available. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate linker to the metal center. | Disappearance or significant shift of the C=O stretching band of the carboxylic acid (typically ~1700 cm⁻¹) and the appearance of asymmetric and symmetric stretching bands of the coordinated carboxylate group (typically in the 1620-1300 cm⁻¹ region).[5] |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework and confirm the removal of solvent. | A TGA curve showing high thermal stability, often up to 350-400 °C for Zr-MOFs, followed by a sharp weight loss corresponding to the decomposition of the organic linker.[5] |

| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology and size distribution of the synthesized powder. | Images showing uniform, well-defined crystals (e.g., cubic, octahedral) in the micrometer or sub-micrometer range. |

| Nitrogen Sorption Analysis | To determine the specific surface area (BET) and pore volume of the activated MOF. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high BET surface area is expected, confirming the porosity of the material. |

Section 4: Application Workflow - Drug Loading

The high porosity and tunable surface chemistry of MOFs make them excellent candidates for drug delivery.[11][12] The activated Zr-PMA MOF can be loaded with therapeutic molecules through a straightforward impregnation method.

This process typically involves soaking the activated MOF in a concentrated solution of the drug, allowing the drug molecules to diffuse into the pores. The amount of loaded drug can be quantified using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) by measuring the concentration of the drug in the supernatant before and after loading. The release of the drug can then be studied in a physiologically relevant buffer, often triggered by changes in pH or the presence of specific ions.[4]

Section 5: Troubleshooting and Safety

| Problem | Potential Cause | Suggested Solution |

| Amorphous or Poorly Crystalline Product (from PXRD) | Reaction time/temperature too low; incorrect modulator concentration. | Increase reaction time or temperature moderately. Optimize the amount of acetic acid modulator (try a range from 20 to 60 equivalents). |

| Low Surface Area (from N₂ Sorption) | Incomplete activation; framework collapse. | Ensure complete solvent exchange before activation. For more delicate frameworks, consider supercritical CO₂ drying.[9] |

| Broad Peaks in PXRD | Very small crystallite size. | Increase modulator concentration or lower the reaction temperature to slow down nucleation and promote crystal growth. |

| Low Product Yield | Precursors not fully dissolved; reaction time too short. | Ensure complete dissolution before heating. Increase the reaction time. |

Safety Precautions:

-

Always work in a well-ventilated fume hood when handling DMF and volatile acids.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

-

ZrCl₄ is highly reactive with water; handle in an inert atmosphere if possible and store in a desiccator.

-

The solvothermal reaction creates pressure inside the sealed vial. Always allow the vial to cool completely to room temperature before opening.

References

-

Applying Benzene Tetracarboxylic Acid as a Linker in the Synthesis a Porous Ba (II)-Based MOF by Ultrasonic Method. MDPI. Available at: [Link]

-

Zavyalova, D. A., Zolotarev, A. A., et al. (2022). Pyromellitate Ligand as Building Blocks in the Synthesis of Metal–Organic Frameworks with Hydroxyalkylamines. Crystal Growth & Design. Available at: [Link]

-

Karagiaridi, O., Bury, W., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments. Available at: [Link]

-

Nguyen, T. P., Pham, T. N., et al. (2018). Electrochemical Synthesis of a Metal Organic Framework Material Based on Copper and Benzene–1,3,5–Tricarboxylic Acid Using Applied Current. E-Journal of Surface Science and Nanotechnology. Available at: [Link]

-

CD Bioparticles. (2024). Metal–Organic Frameworks (MOFs) in Drug Delivery. YouTube. Available at: [Link]

-

Gautam, S., Dhasmana, H., et al. (2022). Metal-organic frameworks: Drug delivery applications and future prospects. Journal of Drug Delivery Science and Technology. Available at: [Link]

-

An, G., Wu, H., et al. (2020). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. MDPI. Available at: [Link]

-

Wang, Y., Hao, Y., et al. (2023). Synthesis of Sb–pyromellitic acid metal–organic framework material and its sodium storage properties. RSC Advances. Available at: [Link]

-

Gándara, F., Medina, F., et al. (2020). Metal–Organic Frameworks with Hexakis(4-carboxyphenyl)benzene: Extensions to Reticular Chemistry and Introducing Foldable Nets. Journal of the American Chemical Society. Available at: [Link]

-

Widiastuti, N., Prasetyoko, D., et al. (2018). Synthesis of Metal-organic Frameworks Based on Zr 4+ and Benzene 1,3,5-Tricarboxylate Linker as Heterogeneous Catalyst in the Esterification Reaction of Palmitic Acid. ResearchGate. Available at: [Link]

- Marshall, R. J., Griffin, S. L., et al. (2018). Process for the preparation of zirconium based mofs. Google Patents.

-

Patra, B. C., Sikdar, N., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Pharmaceutics. Available at: [Link]

-

Plummer, S. (2021). Synthesis and Characterization of MOF UPC-68. YouTube. Available at: [Link]

-

Wang, Y., Hao, Y., et al. (2023). Synthesis of Sb–pyromellitic acid metal–organic framework material and its sodium storage properties. RSC Publishing. Available at: [Link]

-

JoVE. (2022). Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview. YouTube. Available at: [Link]

- Wißmann, G., Schaate, A., et al. (2016). Process for preparing a zirconium-based metal organic framework. Google Patents.

-

But, I., Wolińska, A., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. ResearchGate. Available at: [Link]

-

Sun, C., Wang, X., et al. (2011). Assembly of 1,2,3,4-Benzenetetracarboxylic Acid and Zinc(II) Metal Centers to a Chiral 3D Metal-organic Framework: Syntheses, Structure and Properties. ResearchGate. Available at: [Link]

-

Rather, R. A., & Khan, A. (2022). Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. youtube.com [youtube.com]

- 4. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications [mdpi.com]

- 9. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Benzene-1,2,3,4-tetracarboxylic Acid in the Synthesis of Coordination Polymers

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Untapped Potential of a Versatile Linker

Benzene-1,2,3,4-tetracarboxylic acid, also known as mellophanic acid, presents a unique and compelling case for its use as a building block in the burgeoning field of coordination polymers and metal-organic frameworks (MOFs). While its isomer, pyromellitic acid (benzene-1,2,4,5-tetracarboxylic acid), has been extensively studied, the vicinal arrangement of the four carboxylic acid groups in mellophanic acid offers distinct coordination geometries and steric hindrances. This unique substitution pattern can lead to the formation of novel network topologies and materials with tailored properties, making it a promising candidate for applications ranging from gas storage and separation to catalysis and drug delivery.

This document serves as a comprehensive technical guide for researchers venturing into the use of benzene-1,2,3,4-tetracarboxylic acid as a linker. It provides not only detailed experimental protocols but also the underlying scientific rationale for key procedural steps, empowering researchers to not just replicate but also innovate.

Properties of Benzene-1,2,3,4-tetracarboxylic Acid and its Dianhydride

The choice of a linker is paramount in the design of coordination polymers. Benzene-1,2,3,4-tetracarboxylic acid's key attributes are summarized below:

| Property | Benzene-1,2,3,4-tetracarboxylic Acid | Mellophanic Dianhydride |

| Molecular Formula | C₁₀H₆O₈ | C₁₀H₂O₆ |

| Molar Mass | 254.15 g/mol | 218.12 g/mol |

| Structure | ||

| Key Features | Four vicinal carboxylic acid groups, offering multiple coordination sites. The close proximity of the carboxylates can lead to chelation and the formation of unique secondary building units (SBUs). | A more reactive precursor for solvothermal synthesis, often leading to different reaction kinetics and potentially different final structures compared to the free acid.[1] |

The synthesis of mellophanic dianhydride from biosourced derivatives has been reported, offering a sustainable route to this valuable precursor.[2][3]

Designing Coordination Polymers with Benzene-1,2,3,4-tetracarboxylic Acid: A World of Possibilities

The vicinal arrangement of the carboxylate groups in the mellophanate ligand allows for a variety of coordination modes with metal ions. This adaptability can result in diverse structural dimensions and topologies, from discrete 0D complexes to extended 3D frameworks. The final structure is a delicate interplay of factors including the metal ion's coordination preference, the solvent system, temperature, and the presence of ancillary ligands.

Logical Flow for Synthesis Design

Caption: A generalized workflow for the design and synthesis of coordination polymers using benzene-1,2,3,4-tetracarboxylic acid.

Detailed Application Protocols